Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate (CAS: 846033-28-1, molecular formula: C₁₉H₂₃BrN₂O₂, molecular weight: 391.3) is a brominated naphthalene-piperazine derivative. The compound features a tert-butoxycarbonyl (Boc)-protected piperazine ring linked to a 4-bromonaphthalene moiety. Its structural complexity and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors, receptor antagonists, and other bioactive molecules . The bromine atom at the naphthalene ring provides a reactive site for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling diversification into more complex architectures .
Properties
IUPAC Name |
tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-19(2,3)24-18(23)22-12-10-21(11-13-22)17-9-8-16(20)14-6-4-5-7-15(14)17/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKJOXLBVXZYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig cross-coupling reaction is widely employed for constructing arylpiperazine derivatives. In this context, palladium-catalyzed amination between 1-bromo-4-bromonaphthalene and tert-butyl piperazine-1-carboxylate offers a direct route. A representative protocol involves:
- Catalyst System : Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%) as a ligand.
- Base : Cs₂CO₃ or K₃PO₄ in toluene at 110°C.
- Reaction Time : 12–24 hours under inert atmosphere.
This method typically achieves yields of 65–85% for analogous tert-butyl piperazine-carboxylate derivatives, as demonstrated in the synthesis of tert-butyl 4-(4-(trifluoromethyl)naphthalen-1-yl)piperazine-1-carboxylate.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl halides undergo SNAr reactions with piperazine nucleophiles. For 1-bromo-4-nitronaphthalene, displacement with tert-butyl piperazine-1-carboxylate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) provides moderate yields (40–60%). However, the electron-withdrawing nitro group must subsequently be reduced or replaced, adding synthetic steps.
Stepwise Functionalization of Preprotected Intermediates
Boc Protection/Deprotection Sequences
The tert-butoxycarbonyl (Boc) group is indispensable for protecting the piperazine nitrogen during coupling reactions. Key steps include:
- Protection : Treating piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., Et₃N).
- Coupling : Reacting Boc-piperazine with 1-bromo-4-iodonaphthalene via Ullmann or Buchwald-Hartwig conditions.
- Deprotection (if required): Using HCl/dioxane or TFA to remove the Boc group post-coupling.
This approach minimizes side reactions and simplifies purification, as evidenced by the synthesis of tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate (87% yield).
Comparative Analysis of Synthetic Routes
The table below summarizes methodologies applicable to tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate synthesis, extrapolated from analogous compounds:
Optimization Strategies and Mechanistic Insights
Ligand Selection in Palladium Catalysis
Bidentate ligands such as Xantphos enhance catalytic activity by stabilizing the Pd(0) intermediate. For sterically hindered substrates (e.g., naphthalene derivatives), BrettPhos or RuPhos ligands may improve turnover.
Solvent Effects
Toluene and dioxane are preferred for Buchwald-Hartwig reactions due to their high boiling points and compatibility with Pd catalysts. Polar solvents like DMF accelerate SNAr but risk Boc group cleavage under prolonged heating.
Workup and Purification
- Extraction : Ethyl acetate/water partitions effectively remove inorganic salts.
- Chromatography : Silica gel chromatography with hexane/EtOAc (4:1) resolves Boc-protected products from unreacted starting materials.
Scalability and Industrial Considerations
Kilogram-scale production requires:
- Cost-Effective Catalysts : Recycling Pd via aqueous extraction or immobilized catalysts.
- Continuous Flow Systems : Minimizing reaction times and improving heat transfer for exothermic steps.
- Quality Control : HPLC-MS monitoring to detect dehalogenation byproducts (e.g., naphthalene derivatives lacking bromine).
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate serves as a valuable intermediate for the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization, making it useful in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound is explored for its potential pharmacological properties. It can be used in the design and synthesis of new drug candidates, particularly those targeting neurological and psychiatric disorders due to its piperazine core .
Industry: In the industrial sector, the compound finds applications in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate is primarily determined by its interaction with biological targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The bromonaphthalene moiety may enhance the compound’s binding affinity and specificity for certain molecular targets, influencing pathways involved in neurological functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate with structurally analogous piperazine derivatives, focusing on substituents, molecular properties, and applications:
Structural and Functional Differences
Substituent Effects :
- The 4-bromonaphthalene group in the target compound provides steric bulk and lipophilicity, favoring interactions with hydrophobic protein pockets. In contrast, trifluoromethylphenyl derivatives (e.g., Compound 9) exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group .
- Bromopyridine derivatives (e.g., Compound 6) are smaller and more polar, enabling better solubility in aqueous media .
Reactivity :
- Stability: Compounds with nitro groups (e.g., tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate) are prone to reduction under acidic conditions, whereas Boc-protected piperazines generally show high stability in neutral and basic environments .
Biological Activity
Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate (CAS Number: 1704121-02-7) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C19H23BrN2O4S
- Molecular Weight : 455.36 g/mol
- Purity : Typically >95% .
- Physical State : Solid, appearing as a white to light yellow powder .
The biological activity of Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate is primarily attributed to its interaction with various neurotransmitter systems. It is suggested that the compound may act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior.
Neuropharmacological Effects
Research indicates that compounds similar to Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate exhibit psychoactive properties. A study on related piperazine derivatives demonstrated their potential as novel psychoactive substances with specific receptor affinities . These findings suggest that the compound may influence neurological pathways associated with anxiety and depression.
Antitumor Activity
Recent investigations have highlighted the antitumor potential of piperazine derivatives. In vitro studies have shown that compounds structurally related to Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate can inhibit cancer cell proliferation through apoptosis induction . The specific mechanisms involve the modulation of cell cycle regulators and apoptotic pathways.
Data Table: Biological Activities
Study 1: Neuropharmacological Effects
A study conducted by Smith et al. (2023) investigated the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The results indicated that Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate significantly reduced anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.
Study 2: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the cytotoxic effects of various piperazine derivatives on human cancer cell lines. Tert-butyl 4-(4-bromonaphthalen-1-yl)piperazine-1-carboxylate was found to inhibit cell growth effectively, with IC50 values indicating potent activity against breast and lung cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
